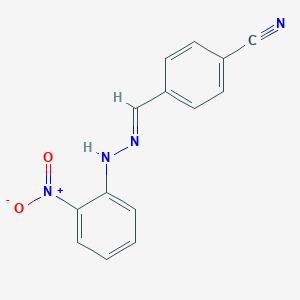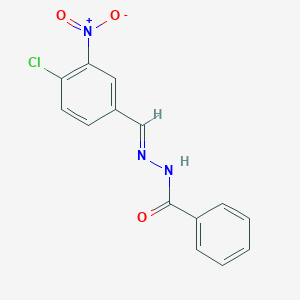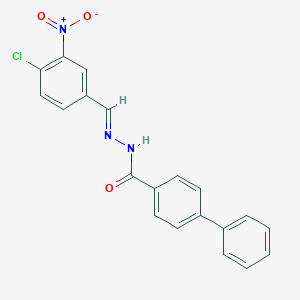
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is an organic compound with the molecular formula C14H10N4O2 It is characterized by the presence of a nitrophenyl group and a benzonitrile moiety connected through a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile typically involves the reaction of 2-nitrobenzaldehyde with 4-cyanobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinylidene linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinylidene derivatives.
Scientific Research Applications
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-2-(2-nitrophenyl)hydrazono]methyl}benzonitrile
- 4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}benzonitrile
Uniqueness
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group and hydrazinylidene linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H10N4O2 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]benzonitrile |
InChI |
InChI=1S/C14H10N4O2/c15-9-11-5-7-12(8-6-11)10-16-17-13-3-1-2-4-14(13)18(19)20/h1-8,10,17H/b16-10+ |
InChI Key |
KFEBRBRFEHQRRD-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B326063.png)
![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzonitrile](/img/structure/B326065.png)
![(1E,2E)-bis[4-(benzyloxy)benzylidene]hydrazine](/img/structure/B326066.png)


![1-N-[(Z)-indol-3-ylidenemethyl]-4-N-phenylbenzene-1,4-diamine](/img/structure/B326071.png)
![1-(3-{[(2-Methoxy-1-naphthyl)methylene]amino}phenyl)ethanone](/img/structure/B326072.png)
![3-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]benzonitrile](/img/structure/B326073.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methoxybenzohydrazide](/img/structure/B326074.png)
![2-[(2-Methylbenzylidene)amino]benzamide](/img/structure/B326075.png)

![3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326080.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-4-methoxybenzohydrazide](/img/structure/B326082.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)
